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Executive Summary

UFP-101, chemically identified as [Nphe?, Argt4, Lys>]N/OFQ-NHz, is a synthetic peptide that
has emerged as a critical pharmacological tool for investigating the nociceptin/orphanin FQ
(N/OFQ) system. It functions as a potent, selective, and competitive silent antagonist for the
N/OFQ peptide (NOP) receptor, also known as the orphanin FQ receptor or ORL-1.[1][2] This
receptor, a member of the G-protein coupled receptor (GPCR) family, is implicated in a wide
array of physiological and pathological processes, including pain modulation, mood, and
inflammation. UFP-101's high affinity and remarkable selectivity (>3000-fold over classical
opioid receptors) make it an invaluable instrument for elucidating the precise roles of the
N/OFQ-NOP system and for exploring the therapeutic potential of NOP receptor ligands.[3]
This document provides an in-depth overview of the structure, function, and pharmacological
profile of UFP-101, complete with quantitative data, detailed experimental protocols, and
pathway visualizations.

Peptide Structure

UFP-101 is a synthetic derivative of the endogenous 17-amino acid peptide
Nociceptin/Orphanin FQ. Its structure was strategically modified to confer potent antagonist
properties.

e Amino Acid Sequence: GGGFTGARKSARKRKNQ
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¢ Modifications:

o N-Terminus: The Glycine at position 1 is replaced with N-phenyl-glycine (Nphe), a
modification that eliminates intrinsic efficacy (agonist activity).[1][2] This is also
represented as N-(Bn)Gly.

o C-Terminus: The Leucine and Alanine at positions 14 and 15 of the native peptide are
substituted with Arginine and Lysine, respectively. These changes enhance binding affinity,
potency, and in vivo duration of action.[1][2][4]

o The C-terminal Glutamine is amidated (-NH2).[1]
e Full Chemical Name: [Nphe?, Arg'4, Lyst*]Nociceptin-NHz[5]
e Molecular Formula: Cs2H138N32021[6]
e Molecular Weight: 1908.19 g/mol [6]

Function and Mechanism of Action

UFP-101 acts as a competitive "silent" antagonist at the NOP receptor. This means it binds to
the receptor with high affinity but does not initiate a cellular response; instead, it blocks the
receptor from being activated by its endogenous agonist, N/OFQ, or other NOP agonists.[7]

The NOP receptor primarily couples to inhibitory G-proteins (Gai/o). Agonist activation of the
NOP receptor typically leads to:

« Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.

[71L8]

» Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to
membrane hyperpolarization.[9]

« Inhibition of voltage-gated calcium channels.

UFP-101 prevents these downstream signaling events by occupying the NOP receptor's
binding site, thereby competitively inhibiting the binding of NJOFQ.[7][10]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6741746/
https://pubmed.ncbi.nlm.nih.gov/16007234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741746/
https://pubmed.ncbi.nlm.nih.gov/16007234/
https://www.researchgate.net/publication/7737783_UFP-101_a_Peptide_Antagonist_Selective_for_the_NociceptinOrphanin_FQ_Receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741746/
https://www.iscabiochemicals.com/products/0/263
https://aapep.bocsci.com/product/ufp-101-cas-849024-68-6-170520.html
https://aapep.bocsci.com/product/ufp-101-cas-849024-68-6-170520.html
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.research.unipd.it/retrieve/e14fb26e-7197-3de1-e053-1705fe0ac030/Calo%20et%20al%20UFP-101%20review%20CNS%20Drug%20Reviews%202005.pdf
https://www.research.unipd.it/retrieve/e14fb26e-7197-3de1-e053-1705fe0ac030/Calo%20et%20al%20UFP-101%20review%20CNS%20Drug%20Reviews%202005.pdf
https://www.creative-peptides.com/article/ufp-101-a-peptide-antagonist-selective-for-the-nociceptin-orphanin-fq-receptor-221.html
https://pubmed.ncbi.nlm.nih.gov/15197534/
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.research.unipd.it/retrieve/e14fb26e-7197-3de1-e053-1705fe0ac030/Calo%20et%20al%20UFP-101%20review%20CNS%20Drug%20Reviews%202005.pdf
https://pubmed.ncbi.nlm.nih.gov/12595960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NOP Receptor Signaling Pathway & UFP-101 Inhibition
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Caption: NOP receptor signaling cascade and the inhibitory mechanism of UFP-101.

Quantitative Pharmacological Data

The pharmacological profile of UFP-101 has been extensively characterized through various in
vitro assays.

. Lo Affinity
Preparation Radioligand Assay Type Reference(s)
Constant
CHO cells [SHIN/OFQ C titi Ki = 10.24 [5]
ompetition i = 10.
(human NOP) P P
CHO cells N pKi=10.14
[BHIN/OFQ Competition [10]
(human NOP) 0.09
CHO cells )
[FHJUFP-101 Saturation pKD =9.97 [11]
(human NOP)
Rat )
[FHJUFP-101 Saturation pKbp =10.12 [11]
Cerebrocortex

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body-img
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.iscabiochemicals.com/products/0/263
https://pubmed.ncbi.nlm.nih.gov/12595960/
https://pubmed.ncbi.nlm.nih.gov/18807245/
https://pubmed.ncbi.nlm.nih.gov/18807245/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Abbreviations: CHO, Chinese Hamster Ovary; NOP, Nociceptin/Orphanin FQ Peptide

Receptor; pKi, negative log of the inhibition constant; pKbp, negative log of the dissociation

constant.

Table 2: In Vitro Functional Antagonism by UFP-101

Antagonist

Preparation Agonist Assay Type Reference(s)
Potency (pAz)
CHO cells Various NOP o
) GTPy3S Binding 8.4-9.0 [10]

(human NOP) Agonists
Mouse Spinal Electrophysiolo

, P N/OFQ PIYSIOOd 644 [12]
Cord Slices y (EPSC)
Mouse Vas Isolated Tissue

N/OFQ _ 8.8 [7]

Deferens Bioassay

Abbreviations: pAz, negative log of the molar concentration of an antagonist that produces a 2-

fold shift to the right in an agonist's concentration-response curve; GTPy3°S, Guanosine 5'-O-

(3-[3>S]thio)-triphosphate; EPSC, Excitatory Postsynaptic Current.

Table 3: Select In Vivo Study Parameters

. UFP-101 Dose Observed
Species Model Reference(s)
& Route Effect
Forced ] Antidepressant-
Mouse o 10 nmol, i.c.v. ) [9]
Swimming Test like effect
) Reduced
LPS-induced ) )
Rat ) 150 nmol/kg, i.v. microvascular [13]
Endotoxemia i i
inflammation
o Prevented
Tail Withdrawal ) o ] )
Mouse i.t. administration ~ N/OFQ-induced [12]

Assay

antinociception

Abbreviations: i.c.v., intracerebroventricular; i.v., intravenous; i.t., intrathecal; LPS,

Lipopolysaccharide.
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Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize
UFP-101.

Radioligand Binding Assay

This protocol is adapted from studies using membranes from CHO cells expressing the human
NOP receptor (CHO(hNOP)).[10][11]

Objective: To determine the binding affinity (Ki or Kp) of UFP-101 for the NOP receptor.

Materials:

CHO(hNOP) cell membranes

Binding Buffer: 50 mM Tris-HCI, pH 7.4

Radioligand: [3BH]N/OFQ or [*H]JUFP-101

Unlabeled Ligands: UFP-101, N/OFQ (for competition and non-specific binding)
96-well plates

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail and counter

Cell harvester

Procedure:

Membrane Preparation: Homogenize CHO(hNOP) cells in ice-cold buffer and centrifuge to
pellet membranes. Wash and resuspend the membrane pellet in the binding buffer to a final
protein concentration of 10-20 pg per well.

Assay Setup (Competition):

o To each well, add:
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» 50 pL Binding Buffer (for total binding) or 10 uM unlabeled N/OFQ (for non-specific
binding).

» 50 pL of varying concentrations of UFP-101 (e.g., 1072 to 10—> M).
= 50 pL of [BH]N/OFQ (at a final concentration near its Kb, e.g., 0.5 nM).

» 50 pL of membrane suspension.

e Incubation: Incubate plates at 25°C for 60 minutes with gentle agitation.

o Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass
fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to
remove unbound radioligand.

o Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the
radioactivity (in disintegrations per minute, DPM) using a beta counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the log concentration of UFP-101.
Determine the ICso and calculate the Ki using the Cheng-Prusoff equation.

GTPy?>S Functional Assay

This assay measures the functional consequence of receptor activation—the binding of GTP to
the G-protein.[10][14][15]

Objective: To determine if UFP-101 is an agonist, inverse agonist, or antagonist, and to quantify
its antagonist potency (pAz).

Materials:
e CHO(hNOP) cell membranes
e Assay Buffer: 50 mM Tris-HCI, 100 mM NacCl, 5 mM MgClz, 1 mM EDTA, pH 7.4

e GDP (Guanosine diphosphate), 10 uM final concentration

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12595960/
https://www.ncbi.nlm.nih.gov/books/NBK92011/
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://www.benchchem.com/product/b15576599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e [3*S]GTPyS, ~0.1 nM final concentration
e Agonist (N/OFQ) and Antagonist (UFP-101)

 Scintillation proximity assay (SPA) beads (optional, for non-filtration method) or filtration
apparatus as above.

Procedure:

e Pre-incubation (for Antagonism): Pre-incubate membranes (20 ug protein) with various
concentrations of UFP-101 for 15-30 minutes at 30°C in the assay buffer containing GDP.

e Agonist Stimulation: Add varying concentrations of N/OFQ to the wells.
« Initiate Reaction: Start the binding reaction by adding [3°S]GTPyS.
e Incubation: Incubate for 60 minutes at 30°C.

o Termination & Measurement: Terminate the reaction by filtration over glass fiber filters and
measure bound radioactivity as described in the radioligand assay. Basal binding is
measured in the absence of agonist, and non-specific binding is determined in the presence
of excess unlabeled GTPyS (10 uM).

» Data Analysis:
o To test for agonist activity, measure stimulation of [3>*S]GTPyS binding by UFP-101 alone.

o For antagonism, plot N/OFQ concentration-response curves in the absence and presence
of different concentrations of UFP-101. Perform a Schild analysis on the rightward shift of
the curves to determine the pA: value.
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Caption: Experimental workflow for the GTPy3°S functional assay.
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cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.[7][16]

Objective: To confirm that UFP-101 antagonizes the Gai/o-mediated inhibition of CAMP
production by N/OFQ.

Materials:

e Intact CHO(hNOP) cells

 Stimulation Buffer (e.g., HBSS or DMEM)

o Forskolin (an adenylyl cyclase activator)

e IBMX (a phosphodiesterase inhibitor)

* N/OFQ and UFP-101

e CAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay)
Procedure:

o Cell Plating: Plate intact CHO(hNOP) cells in 96-well plates and allow them to adhere
overnight.

e Pre-treatment: Wash cells and pre-incubate them with various concentrations of UFP-101 in
stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-20 minutes at 37°C.

» Stimulation: Add a fixed concentration of Forskolin (e.g., 5 uM) along with varying
concentrations of N/JOFQ. Forskolin stimulates cAMP production, creating a signal that
N/OFQ can then inhibit.

e |ncubation: Incubate for 30 minutes at 37°C.

e Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a
commercial detection kit according to the manufacturer's instructions.
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o Data Analysis: Plot the N/OFQ-induced inhibition of forskolin-stimulated cAMP levels in the
absence and presence of UFP-101. Determine the rightward shift in the N/OFQ dose-
response curve to confirm competitive antagonism.

Conclusion

UFP-101 is a cornerstone tool for pharmacology and neuroscience research. Its well-defined
structure, potent and selective antagonist activity at the NOP receptor, and established
pharmacological profile make it indispensable for dissecting the complex roles of the N/OFQ-
NOP system. The quantitative data and detailed protocols provided in this guide serve as a
comprehensive resource for professionals aiming to utilize UFP-101 in their research and
development endeavors, from basic science discovery to the exploration of new therapeutic
avenues for pain, mood disorders, and inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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